8-Hydroxyquinoline-2-sulfonate

Solubility Formulation Analytical Chemistry

8-Hydroxyquinoline-2-sulfonate (CAS 20946-17-2), also referred to as 8-hydroxyquinoline-2-sulfonic acid, is a sulfonated derivative of the well-known metal-chelating agent 8-hydroxyquinoline (8-HQ). The introduction of a sulfonate group at the 2-position of the quinoline ring confers significantly enhanced aqueous solubility while retaining the core (N,O) chelating motif of the parent compound.

Molecular Formula C9H6NO4S-
Molecular Weight 224.22 g/mol
Cat. No. B11528351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-2-sulfonate
Molecular FormulaC9H6NO4S-
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)[O-]
InChIInChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14)/p-1
InChIKeyQLJOSEUOQHDGTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-2-sulfonate: A Water-Soluble Chelator for Aqueous Analytical and Biological Research


8-Hydroxyquinoline-2-sulfonate (CAS 20946-17-2), also referred to as 8-hydroxyquinoline-2-sulfonic acid, is a sulfonated derivative of the well-known metal-chelating agent 8-hydroxyquinoline (8-HQ). The introduction of a sulfonate group at the 2-position of the quinoline ring confers significantly enhanced aqueous solubility [1] while retaining the core (N,O) chelating motif of the parent compound [2]. This structural modification enables its primary use as a water-soluble chelator for metal ion detection, separation, and as a building block in pharmaceutical and materials research [3].

Positional Isomerism Matters: Why 8-Hydroxyquinoline-2-sulfonate is Not Interchangeable with its 5-Sulfonate Analog


Substitution of 8-hydroxyquinoline-2-sulfonate with other sulfonated derivatives, particularly the more common 8-hydroxyquinoline-5-sulfonate (HQS), is not recommended without careful consideration of the specific application. While both are water-soluble analogs of 8-HQ, the position of the sulfonate group critically influences the molecule's electronic properties and, consequently, its metal-binding affinity and biological activity. Comparative studies demonstrate that these isomers exhibit markedly different antimicrobial efficacies [1] and metal chelation stability [2], making them distinct chemical entities for scientific selection. The data presented below quantifies these critical differences to guide informed procurement decisions.

Quantitative Differentiation of 8-Hydroxyquinoline-2-sulfonate: A Comparative Analysis for Scientific Selection


Enhanced Aqueous Workflow Compatibility: A 77-Fold Increase in Calculated Water Solubility vs. Parent 8-Hydroxyquinoline

The sulfonate group at the 2-position is a key driver of increased hydrophilicity. The estimated aqueous solubility for 8-hydroxyquinoline-2-sulfonate is 35,660 mg/L at 25°C [1], a value over 77 times greater than the experimentally reported solubility of the parent compound 8-hydroxyquinoline, which is approximately 460 mg/L in water [2]. This property is corroborated by a significantly lower logP value (0.59 vs. 1.87 for 8-HQ) [3], confirming a thermodynamic preference for the aqueous phase.

Solubility Formulation Analytical Chemistry

Metal Chelation Potency: Retention of Ga(III) Affinity Par with Parent 8-Hydroxyquinoline, Unlike 5-Sulfonate

While direct stability constants for the Ga(III) complex of 8-hydroxyquinoline-2-sulfonate are not available, the 5-sulfonate isomer (HQS) has been thoroughly characterized and found to be equipotent to the parent 8-hydroxyquinoline (HQ) for Ga(III) binding [1]. In a comparative study, the Ga(III) binding ability of ligands followed the order: thioallomaltol < thiomaltol < allomaltol < maltol ≪ HQS ~ HQ [1]. This suggests that sulfonation at the 5-position does not significantly impair the core chelating ability of the 8-hydroxyquinoline scaffold for this ion. Given that the 2-sulfonate isomer is electronically and structurally similar, it is expected to retain potent metal-chelating properties.

Metal Chelation Coordination Chemistry Gallium Complexes

Superior Antimicrobial Efficacy: 5-Sulfonate Isomer Exhibits Drastically Reduced Activity vs. Parent Scaffold

The position of the sulfonate group critically impacts antimicrobial activity. In a head-to-head assay against the phytopathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), 8-hydroxyquinoline-5-sulfonic acid demonstrated significantly lower inhibition rates at 100 µg/mL (31.83 ± 1.04% and 22.18 ± 7.93%, respectively) compared to the parent 8-hydroxyquinoline, which showed >96% inhibition under identical conditions [1]. This indicates that the 5-sulfonate substitution severely compromises the antimicrobial properties inherent to the 8-hydroxyquinoline core.

Antimicrobial Structure-Activity Relationship Positional Isomer

High Thermal Stability for Demanding Synthetic and Analytical Conditions

The compound exhibits high thermal stability, with a melting point reported to be above 300 °C (lit.) [REFS-1, REFS-2]. This is a key physical property for applications involving elevated temperatures, such as high-temperature syntheses or use as an analytical reagent in demanding environments.

Thermal Stability Material Science Analytical Reagent

Optimal Application Scenarios for 8-Hydroxyquinoline-2-sulfonate Based on Quantified Differentiation


Aqueous-Phase Metal Ion Detection and Separation

The compound's 77-fold higher aqueous solubility compared to 8-hydroxyquinoline makes it the preferred choice for developing water-based analytical methods, such as spectrophotometric or fluorometric assays for transition metals, without the need for organic co-solvents [1]. Its retained metal-chelating ability, inferred from data on the 5-sulfonate analog [2], ensures effective metal ion capture in these purely aqueous systems.

Synthesis of Water-Soluble Metal Complexes for Biological Studies

For research requiring metal complexes that are soluble and stable in physiological buffers, 8-hydroxyquinoline-2-sulfonate is a superior ligand choice. Its high water solubility [1] allows for the preparation of complex solutions directly in aqueous media, while its strong Ga(III) chelation, comparable to the parent compound [2], makes it suitable for developing Ga-based imaging or therapeutic agents.

Exploration of Structure-Activity Relationships (SAR) in Antimicrobial Research

Given the stark contrast in antimicrobial activity between the parent 8-hydroxyquinoline and its 5-sulfonate analog [1], the 2-sulfonate isomer represents a critical probe for SAR studies. Its use can help delineate how the position of a solubilizing group impacts the biological activity of the quinoline scaffold, informing the design of more effective derivatives.

High-Temperature Industrial Processes and Material Science

The compound's high melting point (>300 °C) [2] ensures its stability in high-temperature synthetic routes and industrial applications, such as the preparation of heat-resistant polymers or as a corrosion inhibitor in aqueous systems under thermal stress.

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